![molecular formula C6H3Cl2FS B1408578 3,5-Dichloro-2-fluorothiophenol CAS No. 1806281-14-0](/img/structure/B1408578.png)
3,5-Dichloro-2-fluorothiophenol
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3,5-Dichloro-2-fluorothiophenol are not available, there are related compounds that have documented synthesis methods. For instance, a synthesis method for 3’,5’-dichloro-2,2,2-trifluoroacetophenone involves reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent .Scientific Research Applications
Fluorinated and Chlorinated Thiophenes in Organic Electronics
Polythiophene Derivatives for Solar Cells
Research has explored the synthesis and application of fluorinated and chlorinated polythiophenes, such as in the study of carboxylate-substituted polythiophenes for efficient fullerene-free polymer solar cells. The incorporation of chlorine or fluorine atoms into polymers has been shown to effectively downshift the highest occupied molecular orbital (HOMO) energy levels, leading to higher open-circuit voltage in the polymer solar cells (Wang et al., 2019).
Electronics and Fluorescence
Fluorinated thiophene derivatives have been utilized in the development of organic electronics and fluorescence-based applications, indicating a potential role for 3,5-Dichloro-2-fluorothiophenol in similar fields. For instance, the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes has been studied, showing enhanced conductivity and work function, which are critical for organic electronic devices (Fei et al., 2015).
Sensing and Detection Applications
Fluorometric Sensing
Compounds with fluorine and chlorine substituents have been developed for sensing applications. For example, a fluorometric oligothiophene-indenedione-based sensor has been synthesized for the highly sensitive detection of cyanide in real samples and bioimaging in living cells (Guo et al., 2019). This indicates the potential for this compound to be explored for similar sensing technologies.
Corrosion Inhibition
Arylthiophene Derivatives as Corrosion Inhibitors
Arylthiophene derivatives have been evaluated for their corrosion inhibition properties on C-steel in acidic solutions, revealing that these compounds can serve as effective inhibitors (Fouda et al., 2019). Given the structural similarities, this compound might also exhibit corrosion inhibition properties.
Environmental Remediation
Degradation of Organic Pollutants
The sonochemical degradation of chlorophenols and other aromatic organic pollutants in dilute aqueous solution has been investigated, showing that ultrasound can mineralize these compounds with little formation of organic byproducts (Goskonda et al., 2002). This suggests potential environmental applications for this compound in the degradation of contaminants.
properties
IUPAC Name |
3,5-dichloro-2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRNPJYUJDZIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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